molecular formula C7H18O3Si B7949956 Triethoxymethylsilane

Triethoxymethylsilane

Cat. No.: B7949956
M. Wt: 178.30 g/mol
InChI Key: NKLYMYLJOXIVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxymethylsilane is an organosilicon compound with the chemical formula CH₃Si(OC₂H₅)₃. It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds and as a precursor in various chemical reactions. This compound is valued for its ability to form strong bonds with silica surfaces, making it useful in a variety of industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxymethylsilane is typically synthesized through the reaction of methyltrichlorosilane with ethanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{Si(OC}_2\text{H}_5\text{)}_3 + 3\text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of methyltrichlorosilane to this compound. The reaction is typically performed in the presence of a catalyst to increase the reaction rate and yield.

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous feeding of methyltrichlorosilane and ethanol into a reactor, where the reaction takes place. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Triethoxymethylsilane undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.

    Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.

    Hydrosilylation: this compound can participate in hydrosilylation reactions with alkenes and alkynes in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Water and an acid or base catalyst.

    Condensation: Silanols and heat.

    Hydrosilylation: Alkenes or alkynes and a precious metal catalyst such as platinum or rhodium.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane polymers.

    Hydrosilylation: Organosilicon compounds with Si-C bonds.

Scientific Research Applications

Triethoxymethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Utilized in the modification of biological surfaces and the preparation of biocompatible materials.

    Medicine: Employed in the development of drug delivery systems and medical devices.

    Industry: Used in the production of coatings, adhesives, and sealants, as well as in the modification of silica surfaces for various applications.

Mechanism of Action

The mechanism by which Triethoxymethylsilane exerts its effects involves the formation of strong bonds with silica surfaces. The ethoxy groups in this compound hydrolyze in the presence of water to form silanols, which can then condense to form siloxane bonds with silica surfaces. This process results in the formation of a stable, covalently bonded layer on the silica surface, which can be further modified for various applications.

Comparison with Similar Compounds

Triethoxymethylsilane is similar to other organosilicon compounds such as:

    Methyltrimethoxysilane: CH₃Si(OCH₃)₃

    Triethoxysilane: HSi(OC₂H₅)₃

    Trimethoxysilane: HSi(OCH₃)₃

Uniqueness

This compound is unique in its ability to form strong bonds with silica surfaces and its versatility in various chemical reactions. Its ethoxy groups provide a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

triethoxymethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O3Si/c1-4-8-7(11,9-5-2)10-6-3/h4-6H2,1-3,11H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLYMYLJOXIVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)(OCC)[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethoxymethylsilane
Reactant of Route 2
Triethoxymethylsilane
Reactant of Route 3
Reactant of Route 3
Triethoxymethylsilane
Reactant of Route 4
Triethoxymethylsilane
Reactant of Route 5
Triethoxymethylsilane
Reactant of Route 6
Triethoxymethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.